molecular formula C13H14FNO2 B173975 Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-39-9

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B173975
CAS No.: 17536-39-9
M. Wt: 235.25 g/mol
InChI Key: QJOJSMQJAHIRLS-UHFFFAOYSA-N
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Description

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is an indole-based compound featuring a fluorine substituent at position 5, a methyl group at position 2, and an ethyl acetate moiety at position 3 of the indole ring. Indole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions, with modifications to introduce fluorine and ester groups .

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOJSMQJAHIRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470273
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17536-39-9
Record name Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17536-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Fischer indole synthesis remains the most widely employed method for constructing the indole core of ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate. This cyclization reaction involves the condensation of a substituted phenylhydrazine with a β-ketoester, followed by acid-catalyzed rearrangement and cyclization.

Substrate Preparation:

  • Phenylhydrazine Precursor : 4-Fluoro-3-methylphenylhydrazine hydrochloride serves as the starting material, introducing fluorine and methyl groups at the 5- and 2-positions of the indole ring, respectively.

  • Ketoester Component : Ethyl acetoacetate (ethyl 3-ketobutanoate) provides the acetic acid ethyl ester side chain at the indole’s 3-position.

Mechanistic Steps:

  • Phenylhydrazone Formation : The phenylhydrazine reacts with the ketoester’s carbonyl group, forming a hydrazone intermediate.

  • Sigmatropic Rearrangement : Acid catalysis (e.g., acetic acid) promotes a-sigmatropic rearrangement, yielding an enamine intermediate.

  • Cyclization and Aromatization : Intramolecular cyclization generates the indole ring, with subsequent aromatization completing the structure.

Optimized Reaction Conditions

Key parameters for maximizing yield and minimizing byproducts include:

ParameterOptimal ConditionImpact on Yield/Purity
Acid Catalyst Acetic acid (1–2 eq)Enhances rearrangement rate
Temperature 80–85°CBalances cyclization speed and side reactions
Reaction Time 3–4 hoursEnsures complete conversion
Solvent Ethanol/water mixtureFacilitates solubility and workup

Under these conditions, yields exceeding 90% have been reported for analogous indole derivatives.

Alternative Synthetic Pathways

Esterification of Carboxylic Acid Precursors

Although less common, the ethyl ester can be synthesized via esterification of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid. This two-step process involves:

  • Carboxylic Acid Synthesis : Hydrolysis of preformed esters (e.g., methyl or ethyl analogs) using aqueous NaOH in ethanol at 20°C for 3 hours, achieving 96% yield.

  • Esterification : Refluxing the carboxylic acid with ethanol and H₂SO₄ as a catalyst.

Limitations :

  • Lower overall yields (60–70%) due to equilibrium constraints.

  • Requires stringent drying to prevent hydrolysis reversal.

Alkylation and Protecting Group Strategies

Selective alkylation at the indole’s 3-position has been explored using electrophilic reagents. For example, Friedel-Crafts acylation with ethyl chloroacetate in the presence of AlCl₃ achieves moderate yields (50–60%) but suffers from regioselectivity issues.

Protection-Deprotection Sequences :

  • N1-Protection : Temporary protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted alkylation at the 1-position.

  • Deprotection : Acidic cleavage (e.g., HCl in dioxane) restores the free indole NH.

Industrial-Scale Production Considerations

Challenges in Scalability

  • Byproduct Formation : Bis-indolyl derivatives arise from over-alkylation, necessitating excess ketoester (1.5–2.0 eq) and precise temperature control.

  • Solvent Recovery : Ethanol/water mixtures require distillation for reuse, increasing operational costs.

Process Optimization

FactorIndustrial AdjustmentOutcome
Catalyst Loading Reduced to 0.5 eq TFALowers metal contamination
Continuous Flow Tubular reactorsImproves heat transfer and mixing
Crystallization Ethanol recrystallizationEnhances purity to >99%

These adjustments enable multi-kilogram production with 85–90% overall yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fischer Indole Synthesis9098HighModerate
Esterification7095LowLow
Alkylation6090ModerateHigh

The Fischer method remains superior for large-scale synthesis, while esterification suits small-batch applications requiring high purity .

Chemical Reactions Analysis

Alkylation with Quinoline-2-Carboxaldehyde

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate undergoes acid-catalyzed alkylation with quinoline-2-carboxaldehyde to form (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid ethyl ester.

Reaction Conditions

  • Catalyst : Trifluoroacetic acid (TFA, 2–3.1 equivalents)

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : 0–5°C during aldehyde addition, followed by 20–25°C for completion .

  • Key Step : Excess quinoline-2-carboxaldehyde (1.1–1.5 equivalents) ensures high conversion .

Mechanism

  • Acid Activation : TFA protonates the aldehyde, enhancing electrophilicity.

  • Electrophilic Substitution : The indole’s C3 position reacts with the activated aldehyde.

  • Intermediate Isolation : The alcohol intermediate is stabilized as a TFA salt .

Yield

  • Crude Yield : ~74.8%

  • Post-Recrystallization : 93.1% (ethanol, 12 volumes) .

Reductive Alkylation

The intermediate alcohol undergoes reduction to form the final ethyl ester product.

Reaction Conditions

  • Reducing Agent : Triethylsilane (TES, 4.4 equivalents)

  • Solvent : DCM under reflux

  • Temperature : Reflux (40°C) .

Mechanism

  • Acid-Mediated Reduction : TFA and TES facilitate hydride transfer.

  • Byproduct Mitigation : Excess TES minimizes bis-indolyl byproducts .

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to (5-fluoro-2-methyl-1H-indol-3-yl)-acetic acid, a pharmacologically active metabolite.

Reaction Conditions

  • Base : 50% aqueous KOH (1.5–4 equivalents)

  • Solvent : Ethanol/water mixture

  • Temperature : 20°C for 3 hours .

Yield

  • Hydrolysis Yield : 96% .

Prodrug Conversion

The ester serves as a prodrug, improving bioavailability. In vivo hydrolysis releases the active acid, which inhibits CRTH2 receptors for treating asthma and allergic rhinitis .

Critical Considerations

  • Byproduct Formation : Incomplete alkylation leads to bis-indolyl impurities. Excess aldehyde and TFA mitigate this .

  • Temperature Control : Sub-10°C conditions prevent side reactions during alkylation .

  • Solvent Choice : Ethanol optimizes recrystallization efficiency .

This compound’s versatility in multi-step syntheses underscores its importance in industrial pharmaceutical manufacturing.

Scientific Research Applications

Medicinal Chemistry

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate has been investigated for its potential as a lead compound in drug development, particularly targeting cancer and viral infections.

Biological Activities:

  • Anticancer Properties: Studies indicate that this compound can induce cytotoxic effects on various cancer cell lines by modulating cell signaling pathways involved in proliferation and apoptosis.
  • Antiviral Activity: It has shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV) and other viral pathogens .

Chemical Research

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique substitution pattern enhances its reactivity, making it suitable for various chemical transformations.

Industrial Applications

Due to its distinct chemical properties, this compound is also used in the production of dyes and pigments. Its stability and solubility characteristics make it an attractive candidate for industrial applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on different cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antiviral Mechanism

Research focusing on the antiviral properties of this compound revealed that it effectively inhibits HCV replication in vitro. The study highlighted the compound's ability to interfere with viral entry and replication processes within host cells, suggesting its potential as an antiviral therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways. This binding can result in antiviral, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate
  • Structure : Chlorine replaces fluorine at position 3.
  • Molecular Formula: C₁₃H₁₄ClNO₂ (vs. C₁₃H₁₄FNO₂ for the fluoro analog).
  • Properties : The chloro analog (CAS 3446-72-8) has a higher molecular weight (255.71 g/mol vs. 239.26 g/mol) and greater lipophilicity due to chlorine’s larger atomic radius and lower electronegativity compared to fluorine. This may enhance membrane permeability but reduce metabolic stability .
  • Applications : Chlorinated indoles are common in agrochemicals and pharmaceuticals, suggesting similar utility for this compound .
(5-Fluoro-1H-indol-3-yl)acetic Acid
  • Structure : Lacks the ethyl ester and 2-methyl group.
  • Molecular Formula: C₁₀H₈FNO₂.
  • It may serve as a metabolic intermediate of the ethyl ester derivative .

Substituent Variations at Position 2

Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate
  • Structure : Methoxy group replaces fluorine at position 5; retains 2-methyl and ethyl ester groups.
  • Molecular Formula: C₁₄H₁₇NO₃.
  • Crystallographic data (Acta Cryst. 2013) show a planar indole ring, with the ester group adopting a conformation optimal for π-π stacking interactions .

Variations in the Ester Group

Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate
  • Structure : Contains a methyl ester and an oxo group at position 3 instead of an acetate.
  • Molecular Formula: C₁₁H₈FNO₃.
  • Properties : The oxo group introduces a ketone functionality, which may enhance hydrogen-bonding interactions with biological targets. This compound exhibits neuroprotective and anti-proliferative activities in cell-based studies .
Ethyl 2-(1H-Indol-3-yl)acetate
  • Structure : Lacks substituents at positions 2 and 4.
  • Molecular Formula: C₁₂H₁₃NO₂ (CAS 778-82-5).
  • Used as a building block in synthetic organic chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Biological Activity
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₄FNO₂ 239.26 5-F, 2-Me, ethyl ester Not Specified Under investigation
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate C₁₃H₁₄ClNO₂ 255.71 5-Cl, 2-Me, ethyl ester 3446-72-8 Agrochemical potential
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ 221.18 5-F, oxo, methyl ester Not Specified Neuroprotective, anti-proliferative
(5-Fluoro-1H-indol-3-yl)acetic acid C₁₀H₈FNO₂ 193.17 5-F, carboxylic acid Not Specified Metabolic intermediate

Biological Activity

Overview

Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is a compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. Its unique structure allows it to interact with biological targets, leading to significant biochemical effects.

Target and Mode of Action

The primary mode of action of this compound involves its interaction with specific molecular targets within cells. Indole derivatives, like this compound, are known to influence numerous biochemical pathways, which can lead to various therapeutic effects:

  • Antiviral Activity : This compound has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) and other viral pathogens .
  • Anticancer Properties : Research indicates that it may exert cytotoxic effects against various cancer cell lines by modulating cell signaling pathways involved in proliferation and apoptosis .

Biochemical Pathways

This compound is believed to affect several key pathways:

  • GSK-3β Inhibition : Compounds with similar structures have shown promising activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer progression .
  • CRTH2 Receptor Antagonism : Some studies suggest that indole derivatives may act as antagonists at the CRTH2 receptor, which plays a role in inflammatory responses and allergic reactions .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits antiviral properties. In vitro assays have shown that it can inhibit the activity of HCV p7 channels. The effectiveness of this compound was evaluated through various metrics, including the effective concentration (EC50) values:

CompoundEC50 (µM)CC50 (µM)
Ethyl (5-fluoro-2-methyl...)0.184 ± 0.089>100

This data indicates a favorable selectivity index, suggesting potential for therapeutic use .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies against leukemia HL-60 and liver cancer BEL-7402 cell lines showed significant cytotoxicity:

Cell LineIC50 (µM)
HL-600.23 ± 0.04
BEL-7402Higher than control

These results suggest that this compound could be a viable candidate for further development as an anticancer agent .

Case Studies

Case studies involving similar indole derivatives have provided insights into the biological activities of this compound. For instance, a study highlighted the efficacy of related compounds in inhibiting tumor growth in various animal models, demonstrating their therapeutic potential in vivo.

Q & A

Basic Question: What is the standard synthetic route for Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, and what are the critical reaction conditions?

Methodological Answer:
The compound is synthesized via a two-step procedure:

Indole Core Formation : A substituted indole precursor (e.g., 5-fluoro-2-methylindole) is prepared using methods such as Fischer indole synthesis or palladium-catalyzed cyclization.

Esterification : The indole derivative reacts with ethyl bromoacetate in ethyl acetate under basic conditions (e.g., K₂CO₃ in acetonitrile at 0°C to room temperature for 72 hours) to introduce the acetate group at the 3-position .
Critical Conditions :

  • Temperature control (0°C to rt) to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of the ester group.
  • Stoichiometric excess of ethyl bromoacetate (1.2–1.5 equiv) to drive the reaction to completion.

Basic Question: How is the structure of this compound validated experimentally?

Methodological Answer:
Key techniques include:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths, angles, and intermolecular interactions. For example, the indole ring typically adopts a planar geometry, with the ester group showing torsional angles of ~10–15° relative to the indole plane .
  • NMR Spectroscopy :
    • ¹H NMR : A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl group), a quartet at δ 4.1–4.3 ppm (CH₂ of ethyl ester), and aromatic protons at δ 6.8–7.5 ppm (indole ring).
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl), 60–65 ppm (OCH₂CH₃), and 14–16 ppm (CH₃ of ethyl group).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~3400 cm⁻¹ (N-H stretch of indole) .

Basic Question: What preliminary biological activities are associated with this compound?

Methodological Answer:
While direct data on this compound is limited, structural analogs (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit:

  • Neuroprotective Activity : Inhibition of glutamate-induced excitotoxicity in neuronal cell lines (IC₅₀ ~10–20 µM) via NMDA receptor modulation .
  • Antiproliferative Effects : Growth inhibition in cancer cell lines (e.g., MCF-7 breast cancer) through tubulin polymerization disruption (IC₅₀ ~5–15 µM) .
    Assays Used : MTT assay for viability, flow cytometry for apoptosis, and tubulin-binding assays.

Advanced Question: How can synthetic yields be optimized for large-scale production in academic settings?

Methodological Answer:

  • Solvent Optimization : Replace acetonitrile with THF or DMF to enhance solubility of intermediates.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems .
  • Workup Strategy : Employ column chromatography with ethyl acetate/hexane (3:7) for higher purity (>95%) or recrystallization from ethanol/water mixtures .
    Data Contradictions : Yields reported in literature vary (40–75%) due to differences in indole precursor purity and moisture control .

Advanced Question: How are crystallographic data discrepancies resolved for structurally similar indole derivatives?

Methodological Answer:

  • Refinement Software : SHELXL is used for small-molecule refinement, leveraging constraints for disordered ethyl or methyl groups. Hydrogen bonding networks (e.g., N-H···O interactions) are validated using Mercury software .
  • Twinned Data : For crystals with twinning, SHELXD and TWINLAWS commands in SHELXTL are applied to deconvolute overlapping reflections .
    Example : In Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate, torsional disorder in the ethyl group required anisotropic displacement parameter (ADP) constraints .

Advanced Question: What strategies address contradictions in reported biological activity data for fluorinated indole esters?

Methodological Answer:

  • Dose-Response Reproducibility : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsome assays to assess ester hydrolysis rates, which may explain variability in efficacy (e.g., rapid conversion to acetic acid derivatives in some models) .
  • Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., tubulin) .

Advanced Question: How is computational modeling integrated with experimental data to predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., NMDA receptors). The 5-fluoro group enhances electronegativity, improving binding affinity by ~1.5 kcal/mol compared to non-fluorinated analogs .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox stability in biological assays .

Tables for Key Data

Property Value/Description Reference
Synthetic Yield (Step 2)65–75% (optimized conditions)
Crystal SystemMonoclinic, space group P2₁/c
Tubulin IC₅₀ (Analog)5.2 µM (MCF-7 cells)
LogP (Predicted)2.8 ± 0.3 (ACD/Labs)

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